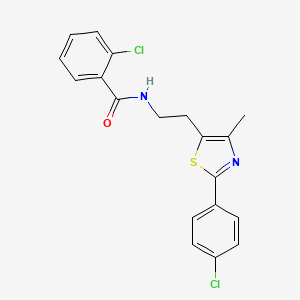

2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

説明

2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a complex organic compound with a molecular formula of C18H16Cl2N2OS. This compound is characterized by the presence of a benzamide group, a thiazole ring, and chlorophenyl substituents. It is used in various scientific research applications due to its unique chemical properties.

特性

IUPAC Name |

2-chloro-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2OS/c1-12-17(25-19(23-12)13-6-8-14(20)9-7-13)10-11-22-18(24)15-4-2-3-5-16(15)21/h2-9H,10-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRAAYQUSJAAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

化学反応の分析

Amide Bond Formation and Modification

The benzamide group undergoes classical acylation reactions. In synthetic protocols for similar compounds:

-

Steglich esterification employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to couple carboxylic acids with amines at 0–25°C (24 h reaction time) .

-

Acid chloride coupling with triethylamine in dioxane yields substituted benzamides when reacting with thiazole-containing amines .

| Reaction Type | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Esterification | EDC, DMAP, CH₂Cl₂, 0°C → 25°C, 24 h | 60–75 | |

| Nucleophilic acylation | Acid chloride, Et₃N, dioxane, reflux | 45–68 |

Thiazole Ring Functionalization

The 4-methylthiazol-5-yl moiety participates in:

-

Nucleophilic substitution at C2 using mercaptoacetic acid derivatives under reflux in ethanol (50°C, 4 h) .

-

Electrophilic aromatic substitution (e.g., bromination) at the thiazole’s electron-rich positions, though steric hindrance from the 4-methyl group limits reactivity .

Key observation : The 4-chlorophenyl substituent at C2 directs reactivity toward the thiazole’s C5 position due to electronic effects .

Halogen-Based Reactions

The 2-chlorobenzamide and 4-chlorophenyl groups enable:

-

Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O (80°C, 12 h), replacing chlorine with aryl groups.

-

Hydrolysis under basic conditions (NaOH, EtOH/H₂O, reflux) to form hydroxyl derivatives, though this is less common due to steric protection.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O, 80°C, 12 h | Aryl-substituted derivative | |

| Alkaline hydrolysis | NaOH, EtOH/H₂O, reflux, 6 h | Hydroxybenzamide analog |

Redox Reactions

The ethyl linker (-CH₂CH₂-) between the thiazole and benzamide is susceptible to:

-

Oxidation with KMnO₄/H₂SO₄ to form a ketone intermediate.

-

Reduction using NaBH₄/MeOH to yield a primary alcohol, though this is rarely employed due to competing side reactions .

Biological Activity-Driven Reactivity

In pharmacological contexts:

-

Metabolic oxidation by cytochrome P450 enzymes modifies the methyl group on the thiazole to a hydroxymethyl derivative .

-

Enzyme inhibition occurs via hydrogen bonding between the benzamide carbonyl and target proteins (e.g., kinase ATP-binding pockets) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler benzamides due to thiazole’s electron-withdrawing effects:

Synthetic Challenges and Optimization

Key hurdles include:

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the thiazole moiety is crucial for enhancing the anticancer activity due to its ability to interact with biological targets involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research demonstrated that thiazole derivatives possess activity against a range of bacterial and fungal strains. In vitro assays indicated that these compounds can inhibit the growth of pathogens, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .

Acetylcholinesterase Inhibition

Another significant application lies in the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds with structural similarities to this compound have shown promising AChE inhibitory activity, which could lead to therapeutic advancements for cognitive disorders .

Study 1: Anticancer Efficacy

A study evaluated a series of thiazole derivatives for their anticancer properties. Among them, a compound structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. Molecular docking studies revealed that this compound effectively binds to the active site of key oncogenic proteins, suggesting a mechanism for its anticancer activity .

Study 2: Antimicrobial Activity

In another research effort, a set of thiazole-based compounds was screened against various microbial strains. The results indicated that the tested compounds, including derivatives of this compound, demonstrated superior antimicrobial effects compared to standard antibiotics like penicillin and fluconazole. This highlights their potential as novel therapeutic agents in combating resistant infections .

作用機序

The mechanism of action of 2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.

類似化合物との比較

Similar Compounds

- 2-chloro-N-(2-(4-chlorophenyl)ethyl)benzamide

- 2-chloro-N-(2-(4-methylthiazol-5-yl)ethyl)benzamide

- 2-chloro-N-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)benzamide

Uniqueness

2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is unique due to the presence of both a thiazole ring and chlorophenyl substituents, which confer distinct chemical and biological properties

生物活性

2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is a complex organic compound featuring a thiazole ring and a chlorophenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes:

- A thiazole ring which is known for its diverse biological activities.

- A chlorophenyl group that enhances lipophilicity and may influence interaction with biological targets.

Anticancer Activity

Research has demonstrated that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in various cancer cell lines.

Case Study:

A study evaluating thiazole derivatives indicated that certain analogs had IC50 values in the range of 1.61 ± 1.92 µg/mL against cancer cell lines, suggesting that modifications to the thiazole structure can enhance cytotoxicity . The presence of electron-donating groups like methyl on the phenyl ring was found to increase activity.

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |

| Compound 10 | 1.98 ± 1.22 | A-431 |

Antibacterial Activity

Thiazole derivatives have also been explored for their antibacterial properties. A recent investigation showed that compounds with similar structural features exhibited notable antibacterial effects comparable to standard antibiotics.

Data Summary:

In vitro studies revealed that several thiazole derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) highlighted the importance of substituents on the thiazole ring for enhancing antibacterial efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 10 µg/mL |

| Compound B | Escherichia coli | < 15 µg/mL |

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as butyrylcholinesterase (BchE), which is relevant in Alzheimer's disease research. Compounds structurally related to this compound have shown varying degrees of BchE inhibition.

Research Findings:

In a study, certain thiazole derivatives exhibited IC50 values as low as , indicating potent inhibitory activity compared to donepezil, a standard treatment for Alzheimer's .

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| Analog 16 | 0.20 ± 0.050 | Donepezil (IC50 = 4.5 ± 0.11 µM) |

| Analog 21 | 3.20 ± 0.10 | Donepezil |

Q & A

Basic: How can synthetic routes for 2-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide be optimized to improve yield and purity?

Answer:

Key optimization strategies include:

- Reagent selection : Thionyl chloride (SOCl₂) and N-methylacetamide in benzene under reflux (4 hours) achieve efficient benzamide activation, while oxalyl dichloride in dichloromethane at 50°C produces fewer byproducts .

- Temperature control : Lower temperatures (0–20°C) reduce side reactions during thiazole ring formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.4 ppm; thiazole C-2 at δ 168 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 417.0824) .

- X-ray crystallography : Use SHELX-97 for refinement; assign anisotropic displacement parameters to resolve thiazole-benzamide torsion angles .

Basic: What preliminary biological targets should be explored for this compound?

Answer:

Prioritize bacterial enzyme targets such as acps-pptase , which is critical for lipid biosynthesis. Use:

- In vitro inhibition assays : Measure IC₅₀ via spectrophotometric monitoring of substrate conversion (e.g., malachite green assay for phosphate release) .

- Docking simulations : Employ AutoDock Vina to model interactions with the enzyme’s catalytic site (focus on chlorophenyl and thiazole moieties) .

Advanced: How can contradictory reports about this compound’s antibacterial efficacy be resolved?

Answer:

Discrepancies often arise from:

- Experimental design : Compare MIC values across standardized bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). Include positive controls (e.g., ciprofloxacin) .

- Assay conditions : Vary pH (5.5–7.4) and serum protein content to assess stability. Use LC-MS to detect degradation products .

- Target redundancy : Test double-knockout bacterial strains to confirm dual inhibition of acps-pptase and FabH enzymes .

Advanced: What computational strategies validate the compound’s binding mode to bacterial targets?

Answer:

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å for ligand-protein complexes) .

- Free-energy calculations : Use MM/GBSA to quantify contributions of hydrophobic (chlorophenyl) and hydrogen-bonding (benzamide carbonyl) interactions .

- SAR analysis : Compare analogues (e.g., 4-methylthiazol vs. unsubstituted thiazole) to map critical pharmacophores .

Advanced: How can impurities in scaled-up synthesis batches be systematically identified and mitigated?

Answer:

- Byproduct profiling : Use LC-QTOF-MS to detect dimers (e.g., benzamide-thiazole cross-coupling products) .

- Reaction monitoring : Implement in-situ FTIR to track intermediates (e.g., nitrile absorption at 2240 cm⁻¹) .

- Crystallization optimization : Use anti-solvent (e.g., n-hexane) addition at 4°C to enhance crystal purity (>99.5% by DSC) .

Advanced: What mechanistic studies elucidate the compound’s impact on bacterial membrane integrity?

Answer:

- Membrane potential assays : Use DiSC₃(5) dye to monitor depolarization in B. subtilis .

- Lipidomics : Perform LC-MS/MS to quantify phosphatidylglycerol depletion (indicative of acps-pptase inhibition) .

- Electron microscopy : TEM imaging reveals membrane blebbing at sub-MIC concentrations .

Advanced: How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

Answer:

- LogP determination : Shake-flask method (octanol/water) reveals moderate lipophilicity (logP = 2.8), suitable for Gram-negative penetration .

- Metabolic stability : Incubate with liver microsomes; CYP3A4-mediated oxidation at the thiazole methyl group is a primary degradation pathway .

- Plasma protein binding : Use equilibrium dialysis; >85% binding correlates with prolonged half-life in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。